1-(Oxan-2-ylmethyl)piperidin-4-ol
Description
1-(Oxan-2-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxypiperidine core substituted with an oxan-2-ylmethyl group. This compound combines a hydrophilic hydroxyl group at the 4-position of the piperidine ring with a tetrahydrofuran (oxane)-derived substituent. The oxan-2-ylmethyl group introduces stereoelectronic and solubility properties distinct from other substituents, making it a valuable candidate for comparative analysis .
Properties
IUPAC Name |
1-(oxan-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-4-6-12(7-5-10)9-11-3-1-2-8-14-11/h10-11,13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFSRVYYZUZIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Brain Penetrance
- Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol): This compound shares the piperidin-4-ol core but substitutes a pyrimidinyl-indole moiety. CNS MPO and BBB scores indicate superior brain penetrance compared to CBD-2115, attributed to optimized lipophilicity and hydrogen-bonding capacity .
- P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Identified in a high-throughput screen for inhibiting Neisseria meningitidis adhesion, P4MP4 shares the piperidin-4-ol core but substitutes a piperidinylmethyl group. Its activity resembles phenothiazines but operates via distinct pathways.
Table 1: Pharmacokinetic and Structural Comparisons
Table 2: Enzyme Selectivity and Structural Features
Antimicrobial and Antitubercular Activity
- PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) :
A potent Mycobacterium tuberculosis inhibitor targeting MmpL3. The aromatic substituents (chloro, trifluoromethyl) enhance target binding via hydrophobic and π-π interactions. The oxan-2-ylmethyl group’s aliphatic nature may reduce antitubercular efficacy but improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
